Tetramethyloxetane-3-carboxylic acid
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Overview
Description
Tetramethyloxetane-3-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of four methyl groups attached to the oxetane ring and a carboxylic acid functional group.
Scientific Research Applications
Tetramethyloxetane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyloxetane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of isobutyryl chloride with a suitable base, followed by cyclization to form the oxetane ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and purification to isolate the desired product. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Tetramethyloxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methyl groups on the oxetane ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters, while reduction can produce alcohols or aldehydes .
Mechanism of Action
The mechanism of action of Tetramethyloxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The oxetane ring’s strained structure can also contribute to its reactivity, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another cyclic compound with similar structural features but different functional groups.
Oxetane: The parent compound of Tetramethyloxetane-3-carboxylic acid, lacking the carboxylic acid group.
Azetidine: A four-membered nitrogen-containing ring, structurally similar but with different chemical properties.
Uniqueness: this compound is unique due to the combination of its oxetane ring and carboxylic acid group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,2,4,4-tetramethyloxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(2)5(6(9)10)8(3,4)11-7/h5H,1-4H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODCTISXOBMTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(O1)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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